
penfluridol's off-target effects and
polypharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Penfluridol

Cat. No.: B1679229 Get Quote

An In-depth Technical Guide to Penfluridol's Off-Target Effects and Polypharmacology

Audience: Researchers, scientists, and drug development professionals.

Introduction
Penfluridol is a first-generation diphenylbutylpiperidine antipsychotic medication primarily

utilized for the long-term management of chronic schizophrenia and other psychotic disorders.

[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the

brain's mesolimbic and mesocortical pathways.[1][2] However, beyond its intended therapeutic

effect, penfluridol exhibits a complex polypharmacological profile, interacting with a wide array

of off-target proteins. This promiscuity contributes to both its side-effect profile and its emerging

potential as a repurposed agent in oncology. This guide provides a detailed technical overview

of penfluridol's off-target interactions, supported by quantitative data, experimental

methodologies, and visual representations of the underlying molecular pathways.

Polypharmacology and Off-Target Profile
Penfluridol's chemical structure facilitates interactions with multiple receptor families, ion

channels, and enzymes. Its activity is not confined to the dopaminergic system; it also

demonstrates significant affinity for serotonergic, adrenergic, and histaminergic receptors.[1]

Furthermore, recent research has unveiled its role as an inhibitor of various ion channels and

key signaling pathways implicated in cancer progression.[3][4]
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Data Presentation: Quantitative Analysis of Off-Target
Binding
The following tables summarize the quantitative data on penfluridol's binding affinities and

inhibitory concentrations across a range of molecular targets and cellular assays.

Table 1: Penfluridol Binding Affinities (Ki) for G-Protein Coupled Receptors (GPCRs) and

Transporters
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Target Ki (nM) Reference

Dopamine Receptors

D1 147 [3]

D2 159 [3]

D3 136 [3]

D4 10,000 [3]

D5 125 [3]

Serotonin (5-HT) Receptors

5-HT1A 356 [3]

5-HT1D 3,560 [3]

5-HT2A 361 [3]

5-HT2B 184 [3]

5-HT2C 881 [3]

5-HT5A 10,000 [3]

5-HT6 10,000 [3]

5-HT7 280 [3]

Adrenergic Receptors

α1D 602 [3]

α2B 401 [3]

α2C 455 [3]

β3 515 [3]

Histamine Receptors

H1 10,000 [3]

H2 10,000 [3]
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Opioid Receptors

κ-opioid 10,000 [3]

μ-opioid 867 [3]

δ-opioid 1,714 [3]

Transporters

Norepinephrine Transporter

(NET)
588 [3]

Serotonin Transporter (SERT) 10,000 [3]

Dopamine Transporter (DAT) 1,714 [3]

Table 2: Penfluridol Inhibitory Activity (IC50) against Ion Channels

Ion Channel IC50 (µM) Reference

Cyclic AMP-sensitive K+

channel (IAC)
0.187 [5]

T-type Calcium Channels ~0.07-0.1 (Kd value) [3]

Kv10.1 (EAG1)
Not specified, but

demonstrated inhibition
[4]

hERG
Not specified, but

characterized as a blocker
[4]

Table 3: Penfluridol Anticancer Activity (IC50) in Vitro
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Cancer Cell Line IC50 (µM) Cancer Type Reference

Paclitaxel-sensitive

breast cancer cells
~2-3 Breast Cancer [3][6]

Paclitaxel-resistant

breast cancer cells
~4-5 Breast Cancer [3][6]

4T1 (murine breast

cancer)

~4 (for migration

inhibition)
Breast Cancer [3]

MiaPaCa2 (pancreatic

cancer)
<10 Pancreatic Cancer [3]

Affected Signaling Pathways and Cellular Processes
Penfluridol's polypharmacology leads to the modulation of several critical intracellular

signaling pathways. These off-target effects are central to its potential anticancer properties.

Inhibition of Integrin Signaling
Penfluridol has been shown to suppress metastatic tumor growth, particularly in triple-negative

breast cancer, by inhibiting the integrin signaling axis.[7] It reduces the expression of integrin

α6 and β4, which in turn downregulates downstream effectors like focal adhesion kinase (FAK),

paxillin, Rac, and Rho-associated protein kinase (ROCK).[7][8] This disruption of integrin

signaling leads to induced apoptosis and reduced cell migration and invasion.[7]
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Caption: Penfluridol's inhibition of the integrin signaling pathway.

Disruption of N-Linked Glycosylation and Induction of
ER Stress
Recent findings indicate that penfluridol inhibits N-linked glycoprotein processing.[9][10] It

directly targets the MAN1A1 mannosidase, a Golgi enzyme crucial for N-glycan maturation.[10]

[11] This leads to an accumulation of immature, high-mannose glycoproteins, such as PD-L1,

Integrin β1, and EGFR.[9] The disruption of protein glycosylation triggers endoplasmic
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reticulum (ER) stress, evidenced by the phosphorylation of eIF2α and increased expression of

GRP78 and CHOP.[9] This ER stress can ultimately lead to apoptosis.
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Caption: Penfluridol disrupts N-glycan processing, leading to ER stress.
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Autophagy and Apoptosis Induction
Penfluridol is known to induce both autophagy and apoptosis in cancer cells.[8][12] The

precise mechanism is multifaceted, but it is linked to the induction of ER stress and the

suppression of survival pathways.[8] In some contexts, such as in renal cell carcinoma,

penfluridol induces autophagy-mediated apoptosis.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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